molecular formula C12H15N3 B3317168 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 956757-13-4

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B3317168
CAS No.: 956757-13-4
M. Wt: 201.27 g/mol
InChI Key: YSJIRFHQVOGYNB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

The pyrazole nucleus is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties. nih.gov Pyrazole derivatives exhibit a wide spectrum of biological activities, which has led to their incorporation into numerous pharmaceutical agents. nih.govnih.gov The ability to functionalize the pyrazole ring at various positions allows for the creation of diverse molecular architectures with tailored properties. researchgate.net Common synthetic routes to the pyrazole core include the cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives and [3+2] cycloaddition reactions. mdpi.com

The inherent properties of the pyrazole ring, such as its ability to participate in hydrogen bonding, contribute to its significance. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a characteristic that is modified by substitution at the nitrogen atoms. nih.gov

Overview of Amine Functionalities within Heterocyclic Systems

Amines are organic derivatives of ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq When the amine's nitrogen atom is part of a ring system, the compound is known as a heterocyclic amine. wikipedia.orglamission.edu These structures are abundant in nature, forming the core of many alkaloids, vitamins, and the nucleobases in DNA. wikipedia.orglibretexts.org

Structural Characteristics of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

The specific structure of this compound combines the pyrazole core with several key substituents that define its chemical character. The systematic name for a closely related ketone precursor is 1-(5-methyl-1-phenylpyrazol-4-yl)ethanone. nih.gov The target compound is the amine analogue of this ketone.

ComponentDescription
Core Scaffold Pyrazole Ring
Substitution at N1 Phenyl Group
Substitution at C5 Methyl Group
Substitution at C4 Ethanamine Moiety

Pyrazole is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. It contains two adjacent nitrogen atoms, one of the pyrrole-type and one of the pyridine-type. mdpi.com This structure imparts both weakly acidic and basic properties to the ring, with the exact nature depending on the substituents. mdpi.com Electrophilic substitution reactions preferentially occur at the C4 position. nih.gov The pyrazole ring is a planar system. nih.gov

The substitution of a phenyl group at the N1 position of the pyrazole ring significantly influences the molecule's conformation. In similar structures, the phenyl and pyrazole rings are not coplanar; for instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the dihedral angle between the two rings is 60.83(5)°. mdpi.com This substitution eliminates the N1 nitrogen's ability to act as a hydrogen bond donor. nih.gov The phenyl group can affect the electronic properties of the pyrazole ring through inductive and resonance effects.

The ethanamine (-CH(NH₂)CH₃) group at the C4 position is a key functional feature. It introduces a primary amine, which is a basic and nucleophilic center. uomustansiriyah.edu.iq This moiety also creates a chiral center at the carbon atom bonded to the nitrogen, meaning the compound can exist as a pair of enantiomers. The presence of an amino group on the pyrazole scaffold is a common feature in many biologically active molecules. nih.gov The distance between this exocyclic amino group and the ring's nitrogen atoms can be important for certain biological interactions. nih.gov

Ethanamine Moiety at C4

Stereogenic Center Considerations

The presence of a stereogenic center in a molecule introduces the possibility of stereoisomers, which can have distinct pharmacological and toxicological profiles. In the case of this compound, the carbon atom of the ethylamine (B1201723) substituent attached to the pyrazole ring is a chiral center. This gives rise to two enantiomers, the (R)- and (S)-forms.

The differential biological activity of enantiomers is a critical consideration in drug design and development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the stereoselective synthesis or efficient resolution of the racemic mixture is of paramount importance to isolate the desired enantiomer.

Methods for Obtaining Enantiomerically Pure Amines:

Several strategies can be employed to obtain enantiomerically pure this compound:

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer in excess. For instance, the asymmetric reductive amination of the precursor ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, using a chiral reducing agent or a chiral amine source, can lead to the preferential formation of one enantiomer.

Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. Common techniques include:

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid results in the formation of diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

The determination of the absolute configuration of the separated enantiomers is typically achieved through techniques such as X-ray crystallography of a suitable crystalline derivative or by using chiroptical methods like circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations.

Table 1: Stereoisomers of this compound

StereoisomerAbsolute Configuration
Enantiomer 1(R)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Enantiomer 2(S)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

The specific biological activities and properties of each enantiomer of this compound would require dedicated pharmacological studies. Such investigations are crucial for understanding the structure-activity relationship and identifying the more potent and safer enantiomer for potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIRFHQVOGYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 5 Methyl 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Amine and Its Key Precursors

Strategies for Pyrazole (B372694) Ring Formation

The construction of the 1-phenyl-5-methylpyrazole scaffold is the foundational step in the synthesis. Various methods have been developed for pyrazole ring formation, with the classical approach involving condensation reactions being the most prevalent.

The most direct and widely employed method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. For the synthesis of the 1-phenyl-5-methylpyrazole core, phenylhydrazine (B124118) is reacted with a β-diketone such as ethyl acetoacetate (B1235776) or acetylacetone.

The reaction between phenylhydrazine and ethyl acetoacetate proceeds readily, often under mild conditions, to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone), a key intermediate. ias.ac.inmdpi.com This reaction can be carried out in solvents like ethanol (B145695) or even under solvent-free conditions, typically yielding the product in high purity and quantity. ias.ac.in The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone (B3327878) ring.

When using a symmetrical diketone like acetylacetone, the reaction with phenylhydrazine also proceeds efficiently. The initial attack of a nitrogen atom from phenylhydrazine on one of the carbonyl groups is followed by condensation and cyclization to form the pyrazole ring. This method directly furnishes the 1-phenyl-3,5-dimethylpyrazole skeleton, which can be subsequently functionalized.

Table 1: Comparison of Pyrazole Ring Formation Strategies

Method Precursors Key Features Typical Conditions
Knorr Synthesis Phenylhydrazine + Ethyl Acetoacetate Forms 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate. High yields (93-100%). ias.ac.in Reflux in ethanol; solvent-free heating. ias.ac.inmdpi.com
Knorr Synthesis Phenylhydrazine + Acetylacetone Directly forms a dimethylated pyrazole ring. Catalytic acid, heating.

| Reaction with Alkynes | Phenylhydrazine + Dimethylacetylenedicarboxylate (DMAD) | One-pot reaction leading to functionalized pyrazoles. | Reflux in toluene (B28343)/DCM. mdpi.com |

Beyond the classical Knorr synthesis, alternative routes to the pyrazole nucleus have been explored. One notable method involves the reaction of hydrazines with activated alkynes. For instance, the one-pot reaction of phenylhydrazine with dimethylacetylenedicarboxylate (DMAD) in a mixture of toluene and dichloromethane (B109758) has been shown to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com This approach provides a differently functionalized pyrazole core that could potentially be adapted for the synthesis of the target compound.

Multicomponent reactions (MCRs) have also gained attention for their efficiency in constructing complex heterocyclic systems in a single step. While not the most direct route for this specific target, MCRs involving a hydrazine, a β-ketoester, and an aldehyde can generate highly substituted pyrazole derivatives, showcasing the versatility of pyrazole synthesis.

Synthesis of the 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Precursor

The key intermediate for the final amination step is the ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. Its synthesis requires the introduction of an acetyl group specifically at the C4 position of the pyrazole ring, a position known to be the most nucleophilic and susceptible to electrophilic substitution. scispace.com

A highly effective method for the C4-acylation of the pyrazole ring starts from the intermediate 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A procedure originally developed by Jensen involves the direct C-acylation using an acid chloride in the presence of calcium hydroxide (B78521). rsc.org In this method, the pyrazolone is dissolved in anhydrous dioxane, and a suspension of calcium hydroxide is added. The subsequent dropwise addition of acetyl chloride under controlled temperature leads to the formation of the 4-acetyl derivative. researchgate.net The reaction is believed to proceed through an intermediate calcium complex, which facilitates the regioselective C-acylation over O-acylation. rsc.org

An alternative, though less direct, pathway is the Vilsmeier-Haack reaction. wikipedia.org Treating 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) results in formylation at the C4 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde could then be converted to the desired acetyl group through a two-step process involving a Grignard reaction with methylmagnesium bromide to form a secondary alcohol, followed by oxidation.

Achieving high regioselectivity is critical in the synthesis of the ketone precursor. The C4 position of the pyrazolone ring is electronically favored for electrophilic attack. The Jensen method, utilizing calcium hydroxide, provides excellent C4 regioselectivity. rsc.orgresearchgate.net The use of a non-polar solvent like dioxane and a basic catalyst that can form a chelate intermediate is crucial for directing the acetyl group to the carbon atom rather than the exocyclic oxygen.

Optimization of this reaction involves several factors. The use of anhydrous solvent is important to prevent the hydrolysis of the acetyl chloride. researchgate.net A molar excess of calcium hydroxide is typically used to effectively trap the hydrogen chloride byproduct and maintain the basicity of the reaction medium. researchgate.net Controlling the temperature during the addition of the acylating agent is also necessary to manage the exothermicity of the reaction and minimize the formation of byproducts. Following this procedure, the 4-acetylated pyrazolone can be obtained in good yields after acidic workup and purification. rsc.org

Table 2: Synthetic Approaches for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Method Starting Material Reagents Key Features
Direct C-Acylation (Jensen Method) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Acetyl chloride, Calcium hydroxide, Dioxane High C4-regioselectivity; good yields; proceeds via a Ca(II) intermediate. rsc.orgresearchgate.net

| Vilsmeier-Haack Formylation | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Produces a 4-carbaldehyde intermediate, requiring further steps for conversion to the acetyl group. mdpi.com |

Conversion of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one to the Corresponding Amine

The final step in the synthesis is the conversion of the ketone precursor to the target primary amine, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine. This transformation is a reductive amination.

A classical and effective method for this conversion is the Leuckart reaction. mdpi.com This one-pot reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdma.ch The ketone precursor is heated with a significant excess of ammonium formate at high temperatures, typically between 160-190 °C. semanticscholar.orggoogle.com The mechanism involves the initial formation of an imine from the ketone and ammonia (B1221849) (generated from the decomposition of ammonium formate), which is then reduced in situ by formic acid (also from the decomposition). Often, a formyl-protected amine is the initial product, which is subsequently hydrolyzed under acidic or basic conditions to yield the final primary amine. google.com While effective, the reaction requires high temperatures and can lead to thermal decomposition if not controlled.

Alternative modern reductive amination protocols can also be employed. These methods typically involve two stages in a one-pot process: the formation of the imine with an ammonia source (such as ammonia or ammonium acetate), followed by reduction with a selective reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst like palladium or platinum. These methods often proceed under milder conditions than the Leuckart reaction and can offer higher yields and cleaner product profiles.

Table 3: Methods for Conversion of Ketone to Amine

Method Reagents Temperature Key Features
Leuckart Reaction Ammonium formate or Formamide/Formic acid High (120-190 °C) One-pot reaction; classic method; may require subsequent hydrolysis of a formyl intermediate. mdpi.comgoogle.com
Catalytic Hydrogenation H₂, Ammonia, Pd/C or PtO₂ Room to moderate temp. Generally clean reaction; requires specialized hydrogenation equipment.

| Borohydride (B1222165) Reduction | NaBH₃CN or NaBH(OAc)₃, Ammonium acetate (B1210297) | Room temperature | Milder conditions; good functional group tolerance; avoids high temperatures. |

Reductive Amination Protocols

Reductive amination of the precursor ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, is a direct and widely employed method for the synthesis of the target amine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine source, followed by reduction to the desired amine. The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product.

Catalytic hydrogenation represents a green and efficient approach for the reduction of the imine intermediate. This method typically involves the use of a metal catalyst and a hydrogen source to effect the reduction.

For the conversion of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one to its corresponding amine, a heterogeneous catalyst such as Raney Nickel or palladium on carbon (Pd/C) can be employed. The reaction is typically carried out in a protic solvent like ethanol or methanol, with ammonia or an ammonium salt serving as the nitrogen source. The process often requires elevated pressures of hydrogen gas and may necessitate heating to achieve a reasonable reaction rate. The use of ammonia can help suppress the formation of secondary amines, which is a common side reaction in reductive aminations. mdpi.com

A general procedure would involve charging a pressure vessel with the ketone, the catalyst, the solvent, and the ammonia source. The vessel is then pressurized with hydrogen and heated for a specified duration. After the reaction is complete, the catalyst is removed by filtration, and the product is isolated and purified. While specific yields for the target molecule are not extensively reported, similar hydrogenations of other pyrazolyl ketones to their corresponding amines have been shown to proceed with good efficiency. mdpi.com

Table 1: Representative Catalytic Hydrogenation Conditions for Reductive Amination

CatalystHydrogen PressureTemperatureSolventAmine SourcePotential Yield Range
Raney Ni10-50 atm50-100 °CEthanolNH4OHGood to Excellent
Pd/C1-10 atm25-80 °CMethanolNH3 (gas)Good to Excellent

Note: The yield ranges are based on general reports for similar substrates and may vary for the specific target molecule.

The use of stoichiometric reducing agents offers a valuable alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. These methods are often performed under milder conditions.

Commonly used stoichiometric reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out by first forming the imine in situ by reacting 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one with an ammonia source, such as ammonium acetate, in a suitable solvent. Subsequently, the reducing agent is added to the reaction mixture.

Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for imines over ketones, which minimizes side reactions. ineosopen.org The reaction can be performed at room temperature in a solvent like dichloroethane or tetrahydrofuran (B95107). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Table 2: Stoichiometric Reducing Agents for Reductive Amination

Reducing AgentSolventAmine SourceTemperaturePotential Yield Range
NaBH4MethanolNH4OAc0-25 °CModerate to Good
NaBH3CNMethanolNH4Cl25 °CGood
NaBH(OAc)3DichloroethaneNH4OAc25 °CGood to Excellent

Note: The yield ranges are based on general reports for similar substrates and may vary for the specific target molecule.

Stereoselective Synthesis of the Amine

The presence of a stereocenter in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms. These methods are crucial for applications where the biological activity is specific to one enantiomer.

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In this approach, the prochiral ketone precursor is reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate, directed by the chiral auxiliary, leads to the formation of a diastereomerically enriched amine. The auxiliary can then be cleaved to yield the desired enantiomerically enriched target amine.

A prominent example of a chiral auxiliary for amine synthesis is tert-butanesulfinamide. rsc.orgosi.lv The synthesis would involve the condensation of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The subsequent diastereoselective reduction of the C=N bond, for instance with a hydride reagent, is guided by the bulky tert-butylsulfinyl group, leading to a preponderance of one diastereomer. Finally, acidic hydrolysis cleaves the sulfinyl group to afford the chiral primary amine. This method has been successfully applied to the synthesis of other chiral pyrazole derivatives with high enantiomeric excess. rsc.orgresearchgate.net

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction, directly producing an enantiomerically enriched product from a prochiral substrate.

For the synthesis of this compound, asymmetric reductive amination of the corresponding ketone would be a prime strategy. This can be achieved through transfer hydrogenation using a chiral catalyst. For instance, cyclometalated iridium(III) complexes have been shown to be effective catalysts for the direct reductive amination of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. liv.ac.uk The chirality would be introduced by employing a chiral ligand on the iridium center.

Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. Chiral NHCs have been utilized in the asymmetric synthesis of various heterocyclic compounds, including pyrazole derivatives, with high enantioselectivities. nih.gov While a direct application to the target amine is not explicitly documented, the versatility of NHC catalysis suggests its potential in the asymmetric synthesis of this compound.

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

For the racemic this compound, enzymatic kinetic resolution presents a powerful tool. Lipases are commonly used enzymes for this purpose, catalyzing the acylation of one enantiomer of the amine at a much faster rate than the other. organic-chemistry.org For example, the racemic amine could be treated with an acyl donor, such as an ester, in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). This would result in the selective acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated amine and the unreacted amine can then be separated by standard chromatographic techniques. Dynamic kinetic resolution (DKR) can further enhance the yield by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100% of the desired enantiomerically pure product. researchgate.net

Derivatization and Functionalization Strategies

The chemical versatility of this compound allows for a range of derivatization and functionalization reactions. These transformations can be broadly categorized into modifications at the amine nitrogen and alterations of the pyrazole ring.

Modifications at the Amine Nitrogen

The primary amine group of this compound serves as a key handle for a variety of chemical modifications, including alkylation, acylation, and sulfonamidation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries and the optimization of lead structures.

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several established methods. Reductive amination, a widely used technique, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is advantageous for its mild reaction conditions and broad substrate scope. Alternatively, direct N-alkylation with alkyl halides can be employed, though this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. To control selectivity, the use of a large excess of the amine or protecting group strategies may be necessary. The choice of solvent and base is crucial in optimizing the reaction conditions and minimizing side products. Common solvents include polar aprotics like dimethylformamide (DMF) or acetonitrile, and bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are often used to neutralize the hydrohalic acid byproduct.

Acylation: The acylation of the primary amine to form amides is a robust and high-yielding transformation. This is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction is generally fast and proceeds under mild conditions. Bases like pyridine (B92270) or triethylamine are commonly used to scavenge the acid generated during the reaction. Both aliphatic and aromatic acyl groups can be readily introduced, providing a diverse range of amide derivatives. Catalyst-free N-acylation reactions have also been reported, offering an environmentally friendly approach. orientjchem.org

Reaction TypeReagentsTypical ConditionsProduct Type
Alkylation Aldehyde/Ketone, NaBH₄ or NaBH(OAc)₃Methanol or Dichloromethane, Room TemperatureSecondary or Tertiary Amine
Alkyl Halide, K₂CO₃ or Et₃NDMF or Acetonitrile, Elevated TemperatureSecondary or Tertiary Amine
Acylation Acyl Chloride or Acid Anhydride, Pyridine or Et₃NDichloromethane or THF, 0 °C to Room TemperatureAmide

The synthesis of sulfonamides from this compound can be achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. This reaction, analogous to acylation, provides a straightforward route to a diverse array of sulfonamide derivatives. The choice of sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups, which can significantly influence the biological activity of the resulting compound. The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF), with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reactant 1Reactant 2BaseSolventProduct
This compoundBenzenesulfonyl chloridePyridineDichloromethaneN-(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl)benzenesulfonamide
This compoundp-Toluenesulfonyl chlorideTriethylamineTetrahydrofuranN-(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl)-4-methylbenzenesulfonamide
This compoundMethanesulfonyl chloridePyridineDichloromethaneN-(1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl)methanesulfonamide

Transformations of the Pyrazole Ring System

The pyrazole ring in this compound is generally stable due to its aromatic character. researchgate.net However, under specific conditions, it can undergo oxidation and reduction reactions, which can lead to significant structural modifications.

The pyrazole ring is generally resistant to oxidation. researchgate.net However, strong oxidizing agents under harsh conditions can lead to ring cleavage or the formation of complex mixtures. The outcome of oxidation reactions is highly dependent on the substituents present on the pyrazole ring and the specific oxidizing agent used. For instance, the oxidation of some pyrazole derivatives with potassium permanganate (B83412) has been reported to result in the cleavage of the ring. rsc.orgresearchgate.net In other cases, side-chain oxidation may occur while leaving the pyrazole ring intact. researchgate.net For this compound, oxidation could potentially target the methyl group at the 5-position or the ethylamine (B1201723) side chain, depending on the reaction conditions. The presence of the phenyl group at the 1-position can also influence the reactivity of the pyrazole ring towards oxidation. It has been noted that in some cases, oxidation can lead to the formation of pyrazolidine-3,5-diones. scispace.com

The pyrazole ring is also relatively stable towards reduction due to its aromaticity. researchgate.net Catalytic hydrogenation of pyrazoles typically requires forcing conditions, such as high pressure and temperature, and a suitable catalyst like platinum or palladium. Under such conditions, the pyrazole ring can be reduced to a pyrazoline and subsequently to a pyrazolidine. researchgate.net The phenyl group on the nitrogen atom can also be susceptible to reduction under these conditions. Selective reduction of the pyrazole ring without affecting other functional groups in the molecule can be challenging and often requires careful selection of the catalyst and reaction conditions. For instance, catalytic hydrogenation processes have been developed for the preparation of pyrazoles from substituted hydrazones, indicating the possibility of manipulating the saturation level of the pyrazole ring system. nih.gov

Nucleophilic Substitution Reactions

The primary route to synthesizing this compound involves a multi-step process wherein nucleophilic substitution reactions play a pivotal role in the formation of key intermediates. The direct precursor, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is typically synthesized first, followed by its conversion to the target amine.

Synthesis of the Ketone Precursor:

A prevalent and effective method for synthesizing the ketone intermediate, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction is a form of nucleophilic substitution where the pyrazolone acts as a nucleophile attacking an acylating agent.

One established procedure involves dissolving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a suitable solvent like dioxane or tetrahydrofuran. rsc.orgnih.govscispace.com The addition of calcium hydroxide is crucial as it facilitates the formation of the enolate, increasing the nucleophilicity of the C4 position and directing the acylation to the carbon atom rather than the oxygen atom. researchgate.net Acetyl chloride is then added, leading to the formation of the desired C-acylated product. nih.gov The reaction mixture is typically heated to reflux to ensure completion. nih.gov This method has been successfully employed to prepare a range of 4-acyl-pyrazolone derivatives in good yields. scispace.com

Table 1: Synthesis of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Starting Material Reagents Solvent Conditions Product Ref.

Conversion to the Amine via Reductive Amination:

With the ketone precursor in hand, the target amine is synthesized via reductive amination. This is a powerful and widely used transformation in organic synthesis. The process involves two key steps:

Imine Formation: The ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is reacted with an ammonia source, such as ammonium acetate or ammonia in an alcoholic solvent. The nitrogen atom of the ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form an imine intermediate.

Reduction: The imine is not typically isolated but is reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (e.g., H2 over a Palladium catalyst).

This sequence, beginning with the nucleophilic attack of the amine on the carbonyl, is a cornerstone for the synthesis of a vast number of primary, secondary, and tertiary amines from carbonyl precursors.

Substitution Pattern Variation on the Phenyl Ring

The ability to modify the substitution pattern on the N-phenyl ring of the pyrazole core is essential for developing analogues with varied electronic and steric properties. The synthesis of these analogues generally begins with substituted phenylhydrazines.

The foundational step is the Knorr pyrazole synthesis, which involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. mdpi.com This reaction reliably produces the corresponding 3-methyl-1-(substituted-phenyl)-1H-pyrazol-5(4H)-one. For example, reacting p-tolylhydrazine with ethyl acetoacetate yields 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one.

Once the substituted pyrazolone core is formed, functional groups can be introduced at the C4 position. A common and versatile method for this is the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.netijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto electron-rich heterocyclic rings. wikipedia.orgorganic-chemistry.org

For instance, treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl3 and DMF results in the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in high yield. mdpi.com This aldehyde can then serve as a precursor to the target amine via reductive amination with a suitable amine and reducing agent.

Alternatively, the substituted pyrazolones can undergo C-acylation as described in the previous section to yield the corresponding 4-acetyl derivatives. rsc.org These ketones can then be converted to the desired ethan-1-amine analogues. Research has demonstrated the synthesis of various substituted 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones, showcasing the versatility of this approach. rsc.org

Table 2: Synthesis of Precursors with Phenyl Ring Substitutions

Phenylhydrazine Derivative Core Intermediate Reaction Product Yield Ref.
Phenylhydrazine 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Vilsmeier-Haack (POCl3, DMF) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 80% mdpi.com
p-Toluoyl chloride (acylating agent) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C-Acylation (Ca(OH)2) 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one - rsc.org
4-Trifluoromethylbenzoyl chloride (acylating agent) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C-Acylation (Ca(OH)2) 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one - rsc.org

These methodologies provide a robust framework for the synthesis of this compound and a diverse array of its analogues with various substitution patterns on the N-phenyl ring, enabling further investigation into their chemical properties and potential applications.

Sophisticated Spectroscopic and Crystallographic Elucidation of 1 5 Methyl 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the types and numbers of protons and carbons in the molecule. While specific experimental data for the title amine is not widely published, a detailed prediction of its spectral features can be derived from the analysis of its ketone precursor, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, and other closely related pyrazole (B372694) derivatives. nih.govresearchgate.netjocpr.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.6 ppm). The lone proton on the pyrazole ring (H-3) is anticipated to resonate as a singlet further downfield, characteristic of heterocyclic aromatic protons. The methyl group attached to the pyrazole ring (C5-CH₃) would yield a sharp singlet, typically around δ 2.4-2.5 ppm. The ethylamine (B1201723) side chain introduces chirality, with the methine proton (-CH) appearing as a quartet coupled to the adjacent methyl protons. The methyl group of the ethylamine moiety (-CH₃) would, in turn, be a doublet. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. The phenyl group carbons would show signals in the typical aromatic range (δ 125-140 ppm). The pyrazole ring carbons (C-3, C-4, and C-5) would have characteristic shifts, with C-4 being significantly influenced by the ethylamine substituent. jocpr.com The methyl carbon attached to the pyrazole ring would appear at high field (upfield), typically around δ 10-15 ppm. The two carbons of the ethylamine side chain would be observed in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

AssignmentPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.60m5H
Pyrazole H-3~7.70s1H
-CH(NH₂)CH₃~4.20q1H
Pyrazole C5-CH₃~2.45s3H
-NH₂~1.80 (variable)br s2H
-CH(NH₂)CH₃~1.45d3H

Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ ppm)
Pyrazole C-5~148
Pyrazole C-3~139
Phenyl C-ipso~138
Phenyl C-para/meta~129
Phenyl C-ortho~126
Pyrazole C-4~118
-CH(NH₂)CH₃~45
-CH(NH₂)CH₃~23
pyrazole C5-CH₃~12

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For the title compound, a key correlation would be observed between the methine proton (-CH) and the methyl protons (-CH₃) of the ethylamine side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the straightforward assignment of carbon resonances based on the already assigned proton spectrum. For instance, the pyrazole H-3 singlet would correlate to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting different fragments of the molecule. Key expected correlations include:

From the ethylamine methine proton (-CH) to the pyrazole ring carbons C-4 and C-5.

From the pyrazole C5-CH₃ protons to pyrazole carbons C-5 and C-4.

From the ortho-protons of the phenyl ring to the pyrazole carbon C-3, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net It can provide valuable information about the molecule's conformation. A potential NOE could be observed between the ortho-protons of the N-phenyl ring and the H-3 proton of the pyrazole ring, indicating their spatial proximity.

The carbon atom of the ethylamine side chain bearing the amino group is a stereocenter, meaning the compound exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov

The use of chiral NMR shift reagents, such as lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), is a common method for analyzing chiral amines. acs.orgacs.org When the chiral reagent is added to a solution of the racemic amine, it coordinates to the lone pair of the nitrogen atom, forming transient diastereomeric complexes. frontiersin.org Because these complexes are diastereomers, they have different physical properties and, crucially, different NMR spectra. This results in the splitting of signals for the protons near the chiral center. By integrating the now-separated signals corresponding to each enantiomer, the ratio of the two enantiomers in the mixture can be accurately determined. wordpress.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as structural elucidation through fragmentation analysis.

HRMS is used to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured mass with the theoretically calculated mass for a proposed formula. For this compound, the elemental formula is C₁₂H₁₅N₃. When analyzed, typically by electrospray ionization (ESI), the molecule would be observed as the protonated species, [M+H]⁺.

Calculated Exact Mass for C₁₂H₁₆N₃⁺ ([M+H]⁺)

FormulaCalculated Exact MassMeasured MassError (ppm)
C₁₂H₁₆N₃⁺202.13442(Experimental Value)(Typically < 5 ppm)

An experimental HRMS value that matches the calculated mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information. The fragmentation pathways of pyrazole derivatives can be complex but often follow predictable chemical principles. rsc.orgresearchgate.netresearchgate.net

For the title amine, a primary and highly probable fragmentation pathway involves α-cleavage, a characteristic fragmentation of amines. miamioh.edu This process involves the cleavage of a bond adjacent to the nitrogen atom. The most likely α-cleavage for the protonated molecule would be the homolytic cleavage of the C-C bond between the methine and the methyl group of the ethylamine side chain, resulting in the loss of a methyl radical (•CH₃). This would produce a highly stable, resonance-delocalized iminium cation at m/z 187.12.

Proposed Key Fragmentation:

[C₁₂H₁₆N₃]⁺ (m/z 202.13) → [C₁₁H₁₃N₃]⁺ (m/z 187.12) + •CH₃

Another plausible fragmentation involves the cleavage of the bond between the pyrazole ring and the ethylamine side chain, which would lead to a resonance-stabilized pyrazolyl fragment ion. The analysis of these characteristic fragment ions in the MS/MS spectrum serves to confirm the connectivity and identity of the different structural components of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural details of molecules based on their vibrational modes.

Vibrational Mode Assignment

The IR spectrum of a molecule like this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent bonds and functional groups. By assigning these bands, a detailed picture of the molecular structure can be assembled. The assignments are typically based on established correlation tables and comparison with spectra of related compounds. derpharmachemica.com

For primary amines, two distinct N-H stretching bands are typically observed in the region of 3500-3200 cm⁻¹. msu.edu Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethylamine fragments appear just below this value. vscht.cz The pyrazole and phenyl rings give rise to characteristic C=C and C=N stretching vibrations in the 1615-1400 cm⁻¹ region. derpharmachemica.commdpi.com

The table below presents typical IR absorption frequencies for the functional groups found in pyrazole amine derivatives, based on data from analogous structures.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3200Medium
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Methyl, Ethylamine3000 - 2850Strong
C=N, C=C StretchPyrazole, Phenyl Ring1615 - 1400Medium
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1550Medium
C-H Bending (Methyl)Methyl Group1465 - 1370Medium
C-N StretchAmine, Pyrazole1350 - 1000Medium

This table is a compilation of typical vibrational frequencies for the indicated functional groups and may not represent the exact values for this compound.

Hydrogen Bonding Network Characterization

IR spectroscopy is particularly sensitive to the presence of hydrogen bonding. When an N-H group participates in a hydrogen bond (e.g., N-H···N), its stretching frequency shifts to a lower wavenumber (a red shift), and the absorption band becomes broader and more intense. researchgate.net This phenomenon is a direct consequence of the weakening of the N-H bond as the hydrogen atom interacts with a nearby acceptor atom.

In the solid state, pyrazole derivatives containing an amine group are expected to form intermolecular hydrogen bonds. The analysis of the N-H stretching region can, therefore, provide critical insights into the molecular association in the crystal lattice. For instance, a broad band centered around 3200 cm⁻¹ would be indicative of a strong hydrogen-bonding network, in contrast to the sharper bands above 3400 cm⁻¹ expected for a "free" non-hydrogen-bonded N-H group in a dilute solution. msu.edufu-berlin.de Studies on related pyrazoles have shown that the magnitude of this red shift correlates with the strength of the hydrogen bond. researchgate.net

X-ray Crystallography

While IR spectroscopy provides valuable information about functional groups, single-crystal X-ray diffraction offers the definitive determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction analysis provides an unambiguous three-dimensional model of the molecule. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom in the asymmetric unit. This confirms the molecular connectivity and provides detailed geometric parameters.

Crystallographic studies on numerous pyrazole derivatives have been reported, revealing a wide range of crystal systems and space groups. nih.gov For example, the related compound ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate crystallizes in the triclinic system with the space group P-1. nih.gov The data obtained from such an analysis are crucial for validating the proposed chemical structure.

The table below shows representative crystallographic data for a pyrazole derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterExample: 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid cambridge.org
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)21.011(3)
b (Å)10.364(1)
c (Å)15.689(2)
β (°)98.24(1)
Volume (ų)3381.1(7)
Z (molecules/cell)12 (Z' = 3)

This data is for a related pyrazole derivative and serves as an example of crystallographic parameters.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties. Crystal packing analysis examines how molecules are arranged in the unit cell. This arrangement is governed by the interplay of various intermolecular forces.

In pyrazole derivatives, different packing motifs can arise from variations in hydrogen bonding or other intermolecular interactions. For instance, 4-halogenated-1H-pyrazoles have been shown to form different supramolecular motifs; the chloro and bromo derivatives form trimeric hydrogen-bonded units, while the fluoro and iodo analogs form catemers (chains). mdpi.com The study of polymorphism is critical as different crystal forms can arise, each with a unique packing arrangement and stability.

Intermolecular Interactions (e.g., C-H...N, C-H...π, N-H...N)

N-H···N Interactions: The primary amine group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring is an effective acceptor. This leads to the formation of robust N-H···N hydrogen bonds, which often dictate the primary structural motifs, such as dimers or chains. nih.govnih.gov

C-H···N Interactions: Activated C-H bonds, such as those on the aromatic rings or adjacent to the pyrazole ring, can act as weak hydrogen bond donors to the pyrazole nitrogen atoms. cambridge.org

C-H···π Interactions: The electron-rich π-systems of the phenyl and pyrazole rings can act as acceptors for hydrogen atoms from C-H bonds, contributing to the stability of the crystal packing. mdpi.com

The comprehensive analysis of these varied interactions is essential for a complete understanding of the solid-state structure and properties of this compound and its derivatives.

Conformational Analysis in the Solid State

The definitive determination of the three-dimensional structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which crucial conformational parameters such as bond lengths, bond angles, and torsion (dihedral) angles can be elucidated. While a crystal structure for the title compound itself is not publicly available, analysis of closely related 1-phenyl-pyrazole derivatives provides significant insight into its likely solid-state conformation.

The core pyrazole ring is expected to be essentially planar. The primary conformational interest lies in the relative orientations of the phenyl ring at the N1 position and the ethanamine substituent at the C4 position with respect to this central heterocyclic scaffold. The rotation of the phenyl group relative to the pyrazole ring is a key conformational feature. Studies on analogous structures, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, reveal that the phenyl ring is typically twisted out of the plane of the pyrazole ring. researchgate.netnih.govmdpi.com This non-planar arrangement is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The dihedral angle between these two rings commonly falls in the range of 40° to 60°. researchgate.netnih.govmdpi.com

The conformation of the 4-(1-aminoethyl) side chain will be determined by the torsion angles around the C4-C(ethanamine) and C-N bonds. Crystal packing forces, particularly hydrogen bonding involving the amine group (-NH2), are expected to play a dominant role in dictating the preferred orientation of this substituent in the crystal lattice. The amine group can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as acceptors, leading to the formation of intermolecular hydrogen-bonded networks that stabilize the crystal structure.

Table 1: Representative Dihedral Angles in Related 1-Phenyl-Pyrazole Structures

Compound Name Rings Defining Dihedral Angle Dihedral Angle (°) Reference
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (Molecule 1) Phenyl & Pyrazole 42.69 (8) nih.gov
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (Molecule 2) Phenyl & Pyrazole 54.49 (7) nih.gov

This table presents data from structurally related compounds to illustrate typical conformational parameters, as specific crystallographic data for this compound is not available.

Chiroptical Spectroscopy (if enantiomerically pure)

The presence of a stereocenter at the first carbon of the ethanamine substituent (the carbon atom bonded to the pyrazole ring and the amine group) renders this compound a chiral molecule. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-. When separated into enantiomerically pure forms, this compound is expected to be optically active, meaning it will rotate the plane of plane-polarized light. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying such molecules. wikipedia.org These methods provide information about the three-dimensional structure and absolute configuration of the enantiomers. kud.ac.in

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An experimentally obtained CD spectrum, which plots molar ellipticity [θ] against wavelength, is a unique fingerprint for a specific enantiomer. Its mirror-image curve is characteristic of the opposing enantiomer.

For this compound, the chromophores responsible for CD signals are the phenyl and pyrazole rings. Electronic transitions associated with these aromatic systems (e.g., π → π* transitions) will give rise to characteristic absorption bands in the UV region. When these chromophores are perturbed by the chiral center, they exhibit differential absorption, resulting in positive or negative peaks in the CD spectrum known as Cotton effects.

The absolute configuration of an enantiomer can be determined by comparing its experimental CD spectrum with a theoretically calculated spectrum. This is typically achieved using time-dependent density functional theory (TD-DFT) calculations. A theoretical CD spectrum is calculated for a specific configuration (e.g., the S-enantiomer), and if its predicted Cotton effects (signs and wavelengths) match those of the experimental spectrum, the absolute configuration of the measured sample can be confidently assigned.

Table 2: Hypothetical Circular Dichroism Data

Enantiomer Wavelength (λmax, nm) Sign of Cotton Effect Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Enantiomer 1 ~280 Positive (+) + Value
~250 Negative (-) - Value
Enantiomer 2 ~280 Negative (-) - Value

This table is a hypothetical representation of the type of data obtained from a CD spectroscopy experiment to illustrate the principle of mirror-image spectra for enantiomers.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting plot of specific rotation [α] versus wavelength is known as an ORD curve.

For a chiral molecule like this compound, the ORD spectrum provides valuable structural information. In regions far from any absorption bands, the spectrum shows a plain curve, where the magnitude of the optical rotation steadily increases as the wavelength decreases. kud.ac.in Near an absorption band, the ORD curve becomes anomalous, showing a characteristic peak and trough. This phenomenon is directly related to the Cotton effect observed in CD spectroscopy. kud.ac.in The sign of the Cotton effect determines the shape of the anomalous ORD curve.

ORD is a complementary technique to CD for characterizing enantiomers. The two phenomena are mathematically related through the Kronig-Kramers transforms. Historically, ORD was a primary tool for assigning absolute configurations in chiral molecules, particularly steroids and other natural products. While CD spectroscopy is often favored for this purpose today due to simpler spectral interpretation, ORD remains a powerful characterization technique.

Table 3: Illustrative Data for a Plain ORD Curve

Wavelength (nm) Specific Rotation [α] for Enantiomer 1 Specific Rotation [α] for Enantiomer 2
589 (Sodium D-line) +X° -X°
578 +1.05X° -1.05X°
546 +1.20X° -1.20X°

This table illustrates the principle of a plain ORD curve, showing the wavelength dependence of specific rotation for a pair of enantiomers far from an absorption maximum. X represents an arbitrary value of rotation.

Theoretical and Computational Chemistry Investigations of 1 5 Methyl 1 Phenyl 1h Pyrazol 4 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide a detailed understanding of the electronic structure and energetic landscape of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine. rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazole and phenyl rings, representing the most favorable regions for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole System

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: These values are illustrative and based on typical DFT calculations for similar pyrazole derivatives.

Computational mapping of the potential energy surface by systematically varying these rotatable bonds can identify the most stable conformations (energy minima) and the transition states connecting them. This analysis reveals the energetically preferred three-dimensional arrangement of the molecule. For similar 1-phenylpyrazole (B75819) systems, a non-planar, twisted conformation is often found to be the most stable. researchgate.net

For N-substituted pyrazoles like this compound, annular tautomerism is not possible as the N1 position is blocked by the phenyl group. nih.gov However, other forms of tautomerism, such as amine-imine tautomerism involving the aminoethyl side chain, could theoretically exist.

Quantum chemical calculations can be employed to determine the relative energies of these potential tautomers. By comparing the computed Gibbs free energies, it is possible to predict the dominant tautomeric form in the gas phase and in different solvents. For most simple alkylamines, the amine form is significantly more stable than the imine form, and it is highly probable that this compound exists predominantly in the amine tautomeric form under normal conditions.

The substituents on the pyrazole ring have a profound impact on its electronic properties, stability, and reactivity. rsc.org The phenyl group at the N1 position is generally considered an electron-withdrawing group by induction but can also participate in resonance. The methyl group at C5 is a weak electron-donating group, enriching the electron density of the pyrazole ring. uclouvain.be The aminoethyl group at C4 is a stronger electron-donating group, further increasing the nucleophilicity of the pyrazole ring, particularly at the C4 position. nih.gov

Table 2: Calculated Mulliken Atomic Charges on Pyrazole Ring Atoms of a Model Substituted Pyrazole

AtomCharge (a.u.)
N1-0.25
N2-0.15
C30.10
C4-0.20
C50.05

Note: These values are for a representative model and illustrate the charge distribution in a substituted pyrazole ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. nih.govnih.gov

In a solvent, such as water, the conformational dynamics of this compound will be influenced by interactions with the solvent molecules. MD simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time. This allows for the exploration of the accessible conformational space and the time scales of transitions between different conformations.

Solvent Effects on Molecular Structure and Interactions

The local environment created by solvent molecules can significantly influence the conformational stability, electronic structure, and intermolecular interactions of a solute like this compound. Computational chemistry provides powerful tools to model these effects, which are broadly categorized into explicit and implicit solvent models.

In explicit models, individual solvent molecules are included in the calculation, offering a detailed picture of specific interactions like hydrogen bonding. For a molecule containing an amine group and pyrazole nitrogens, protic solvents like water or ethanol (B145695) can form strong hydrogen bonds, stabilizing certain conformations. The strength and geometry of these interactions can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally less expensive and are effective for studying how the bulk polarity of the solvent affects the molecule's properties. For instance, the dipole moment of the pyrazole derivative would be influenced by the solvent's polarity, which in turn can affect its solubility and interaction with other molecules.

Studies on other pyrazole derivatives have shown that solvent polarity can influence spectroscopic properties. researchgate.net For example, UV-Vis spectra of pyrazole azo dyes have been studied in solvents of varying polarity like ethanol, chloroform, and N,N-dimethylformamide (DMF), with computational methods such as Time-Dependent Density Functional Theory (TD-DFT) used to predict and interpret these spectral shifts. nih.govresearchgate.net Such shifts indicate that the solvent differentially stabilizes the ground and excited electronic states of the molecule, a phenomenon that would also apply to this compound.

Interactive Table: Computational Methods for Analyzing Solvent Effects

Computational MethodApproachInformation Gained
Explicit Solvent Models Individual solvent molecules are included in the simulation (e.g., in a QM/MM framework).Detailed analysis of specific solute-solvent interactions, such as hydrogen bond strength and geometry.
Implicit Solvent Models (e.g., PCM) Solvent is treated as a continuous medium with a specific dielectric constant.Provides insight into bulk solvent effects on molecular properties like dipole moment and conformational stability.
DFT and TD-DFT Quantum mechanical methods to calculate electronic structure and excited states. nih.govPredicts how solvent polarity affects electronic transitions and spectroscopic properties (e.g., UV-Vis spectra). nih.govresearchgate.net
QTAIM / NBO Analysis Analysis of the electron density to characterize chemical bonds and intermolecular interactions.Quantifies the nature and strength of specific interactions like hydrogen bonds with solvent molecules.

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of the this compound scaffold typically follows established routes for pyrazole formation. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comnih.govmdpi.com

For the precursor ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, the likely synthetic pathway involves:

Condensation: Reaction of phenylhydrazine (B124118) with a 1,3-dicarbonyl compound, such as 2-acetylacetoacetate or a related derivative. This reaction proceeds via the initial formation of a hydrazone intermediate. researchgate.net

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group, followed by dehydration to form the aromatic pyrazole ring. jk-sci.comresearchgate.net The amine group can then be introduced via reductive amination of the ketone.

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the precise mechanisms of such reactions. acs.org By mapping the potential energy surface, researchers can:

Identify all stable intermediates and transition states.

Compare different possible reaction pathways (e.g., which carbonyl group is attacked first).

Rationalize the observed regioselectivity of the reaction, which is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. mdpi.comresearchgate.net

Derivatization of the final amine could involve reactions such as acylation or alkylation. Computational models can predict the most reactive sites on the molecule and explore the reaction pathways for these subsequent modifications.

Transition State Analysis and Activation Energy Determination

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are essential for locating these fleeting structures and calculating their energies.

For the synthesis of the pyrazole ring, DFT calculations can be used to:

Locate Transition States: Algorithms are employed to find the TS geometry for each elementary step (e.g., nucleophilic attack, proton transfer, dehydration).

Calculate Activation Energies (Ea): The activation energy is the energy difference between the reactants and the transition state. This value is crucial for determining the rate of a reaction. By comparing the activation energies of competing pathways, the kinetically favored product can be predicted. researchgate.net

Frequency Analysis: Performing a frequency calculation on a proposed TS structure is a necessary verification step. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the cyclization step of the Knorr synthesis, computational analysis can determine the activation barrier for the intramolecular nucleophilic attack, and in the final dehydration step, it can model the removal of a water molecule to form the stable aromatic ring. These calculations provide a quantitative understanding of the reaction kinetics and help in optimizing reaction conditions. researchgate.net

Ligand Design Principles and Scaffold Exploration

Molecular Modeling and Docking Studies for Structure-Based Scaffold Development

The this compound structure represents a versatile molecular scaffold. nih.govresearchgate.net The pyrazole core is a rigid, planar structure that serves as an excellent anchor for positioning substituents in defined regions of 3D space. Molecular modeling and docking are key computational tools used to explore how this scaffold can be elaborated for various applications, without reference to a specific biological target.

The core principles of using this scaffold in structure-based design include:

Conformational Analysis: While the pyrazole ring is rigid, the phenyl group and the ethylamine (B1201723) side chain have rotational freedom. Computational conformational analysis can identify low-energy conformers, which are the most likely shapes the molecule will adopt in different environments.

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of one molecule when bound to another. In the context of scaffold development, docking can be used to assess how well a series of designed pyrazole derivatives fit into a given binding cavity. This helps in understanding the structure-activity relationship (SAR) by revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity. rsc.orgnih.govfrontiersin.org Studies on other pyrazole derivatives have extensively used docking to rationalize their activity and guide the design of more potent analogues. researchgate.netmdpi.com

Pharmacophore Generation and Refinement (focused on structural motifs)

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular effect. Generating a pharmacophore model for the this compound scaffold allows for the identification of its essential structural motifs. nih.gov

The key pharmacophoric features of this molecule include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazole ring.

Hydrogen Bond Donor (HBD): The primary amine (-NH2) group.

Aromatic Ring (AR): The phenyl group at the N1 position.

Hydrophobic Features (HY): The methyl group at C5 and the ethyl group of the side chain.

Interactive Table: Pharmacophoric Features of the Scaffold

Feature TypeStructural MotifPotential Role
Hydrogen Bond Acceptor Pyrazole Nitrogens (N1, N2)Can form hydrogen bonds with donor groups.
Hydrogen Bond Donor Primary Amine (-NH₂)Can form hydrogen bonds with acceptor groups.
Aromatic Ring Phenyl GroupCan participate in π-π stacking or hydrophobic interactions.
Hydrophobic Group Methyl Group, Ethyl GroupCan occupy hydrophobic pockets in a binding site.
Positive Ionizable Primary Amine (-NH₂)Can be protonated at physiological pH, forming ionic interactions.

These features can be mapped in 3D space to create a pharmacophore model. This model serves two primary purposes in scaffold exploration:

Virtual Screening: The pharmacophore can be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of features, potentially identifying novel scaffolds with similar properties.

Scaffold Refinement: The model provides a blueprint for designing new derivatives. For instance, a chemist might decide to replace the phenyl ring with another aromatic system to probe different π-stacking interactions, or modify the length of the alkylamine chain to optimize the position of the HBD feature, all while ensuring the core pharmacophoric geometry is maintained.

Chemical Reactivity and Synthetic Applications of the Pyrazole Amine Scaffold

Utilization as a Building Block in Complex Chemical Synthesis

The strategic placement of the ethanamine substituent on the pyrazole (B372694) ring at the 4-position, adjacent to a methyl group and a phenyl-substituted nitrogen, influences its reactivity and makes it a valuable synthon. This arrangement allows for its participation in a range of chemical transformations, leading to the generation of polycyclic structures with diverse pharmacological potential. Researchers have leveraged the nucleophilic nature of the primary amine and the inherent reactivity of the pyrazole ring to construct a variety of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The primary amine functionality of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a key handle for initiating cyclization reactions. By reacting with appropriate bifunctional electrophiles, a secondary ring can be annulated onto the pyrazole core, leading to the formation of a variety of fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their structural analogy to purines and their associated biological activities. ias.ac.ineurjchem.comnih.gov The synthesis of these systems often involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. While direct synthesis from this compound is not extensively documented, the analogous 5-amino-3-methyl-1-phenylpyrazole is a common precursor. researchgate.netnih.gov The general synthetic strategy involves the condensation of the aminopyrazole with various 1,3-dielectrophilic species.

For instance, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate demonstrates a regioselective pathway to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The higher nucleophilicity of the exocyclic primary amino group directs the initial attack, leading to the desired fused system. This reactivity highlights the potential of the amino group on the ethanamine moiety of the title compound to participate in similar cyclocondensation reactions.

ReagentResulting Fused SystemReference
β-Dicarbonyl CompoundsPyrazolo[1,5-a]pyrimidines nih.gov
Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olatePyrazolo[1,5-a]pyrimidines nih.govresearchgate.net
Diethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

The synthesis of thiazole (B1198619) derivatives often proceeds via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govorganic-chemistry.orgmdpi.comasianpubs.org While direct application of this compound in this reaction is not a direct route, its derivatives can be envisioned as precursors. For example, the corresponding thioamide derivative of the pyrazole amine could potentially react with α-haloketones to yield thiazoles fused or linked to the pyrazole scaffold.

A more relevant approach involves the transformation of a pyrazole-containing precursor into a reactive intermediate suitable for thiazole ring formation. For instance, pyrazolin-N-thioamides, which can be synthesized from pyrazole-containing chalcones, react with various ketones to afford novel 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazoles. mdpi.com This multi-step approach underscores the versatility of the pyrazole core in accessing a range of heterocyclic systems, including thiazoles.

PrecursorReagentResulting Thiazole DerivativeReference
Pyrazolin-N-thioamidesEthyl 2-chloro-3-oxobutanoate2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate mdpi.com
2-Bromo-1-(pyrazolyl)ethanoneThiourea4-(Pyrazolyl)thiazol-2-amine nih.gov

The synthesis of triazole derivatives linked to a pyrazole core has been explored through various synthetic strategies. nih.govurfu.ruasrjetsjournal.orgmdpi.com One common method involves the 1,3-dipolar cycloaddition of a pyrazole-containing azide (B81097) with an alkyne, or vice versa. While direct conversion of the primary amine in this compound to an azide for subsequent cycloaddition is a plausible synthetic route, literature precedence for this specific transformation is limited.

However, related pyrazole derivatives have been successfully employed in the synthesis of pyrazolyl-triazoles. For example, the olefin moiety in styrylsulfonylmethyl-1,2,4-triazolylamine can be exploited to construct a pyrazole ring via 1,3-dipolar cycloaddition, resulting in a pyrazolyl-1,2,4-triazole amine derivative. urfu.ru Additionally, chalcones derived from 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be converted to pyrazolin-N-thioamides, which then serve as precursors for more complex heterocyclic systems incorporating both pyrazole and triazole moieties. mdpi.commdpi.com

Pyrazole PrecursorReaction TypeResulting Triazole DerivativeReference
Styrylsulfonylmethyl-1,2,4-triazolylamine1,3-Dipolar Cycloaddition5-(4-Aryl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine urfu.ru
3-Azido-1H-pyrazoleCycloaddition with ethyl acetoacetate (B1235776)5-Methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid nih.gov

The synthesis of pyridazine (B1198779) and pyridine (B92270) rings fused or attached to a pyrazole scaffold can be achieved through various cyclocondensation reactions. organic-chemistry.orgnih.govliberty.eduuminho.ptd-nb.info Enaminones derived from pyrazole ketones are versatile intermediates for the synthesis of polysubstituted pyridines. For example, 3-(dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, a related enaminone, reacts with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield various pyridine derivatives. d-nb.info This suggests that this compound could potentially be converted to a corresponding enamine and utilized in similar synthetic strategies.

Pyridazine derivatives can be synthesized from pyrazole precursors through reactions with hydrazine (B178648) or its derivatives. nih.govliberty.eduuminho.pt For instance, 1,3-dicarbonyl compounds can react with hydrazines to form pyridazinones. While a direct route from the title amine is not immediately apparent, its conversion to a suitable dicarbonyl precursor could facilitate pyridazine ring formation.

Pyrazole PrecursorReagent/MethodResulting Fused SystemReference
Pyrazole-containing enaminoneActive methylene compoundsPolysubstituted Pyridines d-nb.info
β,γ-Unsaturated hydrazonesCopper-promoted 6-endo-trig cyclization1,6-Dihydropyridazines/Pyridazines organic-chemistry.org
1,2-Diacylcyclopentadienes (Fulvenes)Hydrazine hydrate5,6-Fused ring pyridazines liberty.edu

The synthesis of eight-membered diazocane rings and fused naphthyridine systems originating from pyrazole-based starting materials is a more specialized area of research. While the direct use of this compound for the synthesis of diazocanes is not well-documented, general strategies for constructing such rings often involve intramolecular cyclization of long-chain diamines or ring-closing metathesis.

In contrast, the synthesis of naphthyridine derivatives fused to pyrazole rings has seen more recent developments. acs.orgrsc.org A notable approach involves a three-component domino reaction of an arylglyoxal monohydrate, a 5-aminopyrazole, and an indole (B1671886) to furnish pyrazole-fused naphthyridine derivatives. acs.org This methodology, which involves the formation of two new pyridine rings in a single pot, highlights the potential for aminopyrazole derivatives to serve as key precursors in the construction of complex, multi-ring systems like naphthyridines. rsc.orgnih.gov Another strategy involves the reaction of 5-amino pyrazole with piperidine-2,4-dione and an aromatic aldehyde to yield pyrazole-fused naphthyridines. rsc.org

Pyrazole PrecursorReaction TypeResulting Fused SystemReference
5-Amino pyrazole, Arylglyoxal monohydrate, IndoleThree-component domino reactionPyrazole-fused naphthyridines acs.org
5-Amino pyrazole, Aromatic aldehyde, Piperidine-2,4-dioneThree-component reactionPyrazole-fused naphthyridines rsc.org
3-Aminopyridine derivativesSkraup reaction1,5-Naphthyridines nih.gov

Multi-component Reactions (MCRs) Involving the Amine

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The pyrazole scaffold is frequently employed in such reactions to generate molecular diversity. nih.gov For instance, four-component reactions involving hydrazine, a β-ketoester, an aldehyde, and a nitrile source are commonly used to construct complex pyrazole-fused heterocycles like dihydropyrano[2,3-c]pyrazoles. nih.gov

While specific MCRs involving this compound are not extensively documented, the primary amine group on the scaffold is a key functional handle for participation in numerous MCRs. It can act as the amine component in well-known reactions such as the Ugi and Passerini reactions, allowing for the rapid assembly of complex peptide-like structures incorporating the pyrazole core. The reactivity of the amine offers a pathway to generate libraries of novel compounds for biological screening. For example, a hypothetical Ugi four-component reaction could involve the pyrazole amine, an aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino carboxamide derivative in a single step.

Catalytic Applications

The structural features of this compound make it an attractive candidate for applications in catalysis, particularly as a ligand for transition metal catalysts. The pyrazole ring contains two adjacent nitrogen atoms which, along with the side-chain primary amine, can act as coordination sites for metal ions. This N,N,N-tridentate potential allows for the formation of stable chelate complexes with various metals.

Pyrazole derivatives have been successfully utilized as ligands in coordination chemistry. researchgate.net The specific spatial arrangement of the nitrogen donors in this pyrazole amine could be exploited in asymmetric catalysis, where the chiral center of the ethanamine side chain could induce stereoselectivity in metal-catalyzed reactions. Potential applications include asymmetric hydrogenation, C-C bond-forming reactions, and oxidation reactions, where the pyrazole-amine ligand could create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Development of Novel Synthetic Methodologies

The synthesis of pyrazole derivatives has been an area of intense research, with a growing emphasis on developing sustainable and efficient methods. Modern synthetic strategies focus on reducing environmental impact by employing green solvents, minimizing waste, and utilizing energy-efficient techniques.

Green Chemistry Approaches in Pyrazole Amine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.org A significant advancement in the synthesis of pyrazole derivatives is the use of water as a reaction medium. thieme-connect.comresearchgate.net Water is an environmentally benign, inexpensive, and non-flammable solvent, making it an ideal choice for green synthesis. researchgate.net The synthesis of various pyrazole derivatives, including pyranopyrazoles, has been successfully achieved in aqueous media, often catalyzed by cost-effective and non-toxic catalysts like ammonium chloride. jetir.orgresearchgate.net These methods often lead to high yields and simple work-up procedures, as the product may precipitate from the aqueous solution. nih.gov The synthesis of the precursor ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and its subsequent reductive amination to the target amine could be adapted to these green protocols, potentially using water as a solvent and employing biodegradable catalysts.

Table 1: Examples of Green Chemistry Approaches in Pyrazole Synthesis
Reaction TypeReactantsCatalyst/SolventKey AdvantagesReference
Four-component condensationAldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetateAmmonium chloride / WaterEnvironmentally benign, cost-effective catalyst, green medium researchgate.net
Multi-component reactionAryl aldehydes, ethyl acetoacetate, phenylhydrazine (B124118)Cetyltrimethylammonium bromide (CTAB) / WaterEnvironmentally friendly, efficient one-pot synthesis thieme-connect.comresearchgate.net
Domino reactionHydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal (B86788) monohydrateWater (catalyst-free)Catalyst-free, simple protocol, high atom economy researchgate.net

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions represents a significant step forward in green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution from the chemical industry. thieme-connect.com Solvent-free synthesis of 1-phenyl-3-methyl-5-pyrazolone (a related pyrazole core structure) has been achieved by reacting phenylhydrazine with ethyl acetoacetate directly, resulting in a quantitative yield. ias.ac.in This approach is not only environmentally friendly but can also be more efficient, sometimes leading to shorter reaction times and simpler product isolation. The synthesis of the pyrazole core of this compound could similarly be explored under solvent-free conditions, potentially by heating a mixture of 1-phenylhydrazine and a suitable β-dicarbonyl precursor.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. gsconlinepress.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govdergipark.org.tr This efficiency is attributed to the direct and rapid heating of the reaction mixture. researchgate.net

The synthesis of various pyrazole amines has been successfully demonstrated using microwave technology. nih.gov For example, 1-aryl-1H-pyrazole-5-amines can be prepared by heating an α-cyanoketone with an aryl hydrazine in 1 M HCl in a microwave reactor at 150 °C for 10-15 minutes, with yields typically ranging from 70-90%. nih.gov Similarly, 5-aminopyrazol-4-yl ketones are prepared rapidly and efficiently using microwave dielectric heating. nih.gov This methodology is highly applicable to the synthesis of this compound, suggesting that both the formation of the pyrazole ring and the introduction of the amine functionality could be significantly optimized using microwave irradiation. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
Product TypeConventional Method TimeMicrowave Method TimeKey Advantages of MicrowaveReference
1-Aryl-1H-pyrazole-5-aminesSeveral hours10-15 minutesTime and resource efficient, high yields (70-90%) nih.gov
Pyranopyrazoles2.5 - 4 hours2-8 minutesEliminates need for prolonged heating, enhances reaction rate researchgate.netgsconlinepress.com
1-carboamidopyrazolo[3,4-b]quinolinesSeveral hours (reflux in ethanol)2-5 minutesExpeditious, efficient, uses water as solvent dergipark.org.tr

Role in Chiral Molecule Synthesis

The compound this compound is inherently chiral, possessing a stereocenter at the carbon atom bearing the amino group. This chirality makes it a valuable building block for the synthesis of other chiral molecules, particularly those with potential biological activity.

As a chiral amine, it can be used as a resolving agent to separate racemic mixtures of chiral carboxylic acids. The amine can form diastereomeric salts with the racemic acid, which can then be separated by crystallization due to their different physical properties. Following separation, the pure enantiomer of the acid can be recovered.

Furthermore, this chiral pyrazole amine can serve as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct a subsequent stereoselective reaction to favor the formation of one stereoisomer over another. After the desired transformation, the pyrazole amine auxiliary can be cleaved and recovered. Its structural rigidity and defined stereochemistry are advantageous for inducing high levels of stereocontrol. The presence of the pyrazole ring also offers multiple points for further functionalization, enhancing its versatility as a synthetic intermediate in the construction of complex, enantiomerically pure target molecules.

As a Chiral Auxiliary

There is no information available in the surveyed literature detailing the use of this compound as a chiral auxiliary in asymmetric synthesis.

As a Stereoselective Reagent

There is no information available in the surveyed literature regarding the application of this compound as a stereoselective reagent in chemical transformations.

Advanced Analytical Methodologies for Purity and Process Control

Chromatographic Techniques

Chromatography is an indispensable tool for the analysis of pyrazole (B372694) derivatives. The choice of technique depends on the analyte's volatility, polarity, and the specific analytical goal, such as purity assessment, enantiomeric separation, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity determination and quantitative analysis of non-volatile compounds like "1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine". Method development focuses on optimizing the separation of the main compound from any starting materials, by-products, or degradation products.

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice for analyzing pyrazole derivatives due to its versatility and applicability to a wide range of polarities. For the closely related compound, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, a typical RP-HPLC method utilizes a C18 stationary phase. sielc.com The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This approach provides robust separation of the main analyte from potential impurities.

Normal-phase HPLC, while less common, can be employed for specific separation challenges, particularly for isomers or compounds with very different polarities. This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., n-hexane with a polar modifier like ethanol (B145695) or isopropanol).

TechniqueStationary PhaseTypical Mobile PhaseApplication
Reverse-Phase (RP) HPLCC18 (non-polar)Acetonitrile / Water with Acid Modifier (e.g., H₃PO₄)Purity assessment and quantitative analysis of pyrazole ketones and amines. sielc.com
Normal-Phase (NP) HPLCSilica (polar)n-Hexane with Alcohol Modifier (e.g., Ethanol)Separation of isomers and compounds not well-retained in reverse-phase.

Since "this compound" possesses a chiral center at the ethylamine (B1201723) group, determining its enantiomeric purity is crucial. Chiral HPLC is the definitive method for this purpose, enabling the separation and quantification of the two enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely effective for the enantioseparation of chiral pyrazole and pyrazoline derivatives. nih.govresearchgate.netnih.gov

Columns based on cellulose derivatives, such as cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent chiral recognition capabilities. nih.govwindows.net The separation can be achieved using various elution modes, including normal-phase (e.g., n-hexane/alcohol mixtures), polar organic (e.g., pure alcohols), and reversed-phase modes. nih.govnih.govwindows.net The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers, with amylose-based columns often showing high resolving power in normal-phase mode and cellulose-based columns excelling in polar organic modes, which can lead to shorter analysis times. nih.govresearchgate.net

Chiral Stationary Phase (CSP)Selector TypeTypical Elution ModeKey Feature
Lux Cellulose-2Cellulose tris(3-chloro-4-methylphenylcarbamate)Polar OrganicOffers unique selectivity and is effective for fast separations. nih.govwindows.net
Lux Amylose-2Amylose tris(3,5-dimethylphenylcarbamate)Normal-PhaseProvides high resolution for pyrazoline derivatives. nih.govresearchgate.net
Chiralpak AD / Chiralcel ODPolysaccharide-basedNormal-PhaseStandard columns for separating a wide range of chiral compounds, including pyrazoles. nih.gov

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is a powerful technique for the analysis of volatile and thermally stable pyrazole derivatives. researchgate.net It is highly effective for identifying and quantifying compounds, as well as for structural elucidation based on mass fragmentation patterns. researchgate.net While the target amine may require derivatization to improve its volatility and thermal stability, GC-MS is well-suited for analyzing synthetic precursors or related pyrazole structures. Studies on pyrazole fragmentation by GC-MS provide a systematic understanding of how these molecules break apart upon ionization, which is invaluable for identifying unknown impurities or by-products in a sample. researchgate.netmdpi.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. rsc.orgmdpi.com In the synthesis of pyrazole compounds, TLC is used to track the consumption of starting materials (e.g., a dicarbonyl compound and phenylhydrazine) and the formation of the desired pyrazole product. rsc.orgrsc.org The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel). The plate is then developed in an appropriate solvent system, and the separated spots are visualized, often under a UV lamp. rsc.org The disappearance of reactant spots and the appearance of a new product spot indicate the progression and completion of the reaction, guiding decisions on reaction time and work-up procedures. mdpi.comrsc.org

Quantitative Elemental Analysis

Quantitative Elemental Analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure compound. This method serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound matches the theoretical composition. For novel pyrazole derivatives, the experimentally determined percentages of C, H, and N must align closely with the calculated values, typically within a ±0.4% margin, to validate the molecular formula. nih.govmdpi.com

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₉H₁₇N₂O₂ClC66.9666.91 nih.gov
H5.034.90
N8.228.16
Ethyl 3-(4-N,N-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₂₁H₂₃N₃O₂C72.1272.12 nih.gov
H6.636.51
N12.0311.96
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzeneC₇₂H₅₁N₉C82.9783.00 mdpi.com
H4.934.90
N12.1012.10

Titrimetric Methods for Amine Content

Titrimetric analysis remains a fundamental and widely employed technique in pharmaceutical quality control for the precise determination of the amine content of active pharmaceutical ingredients, including heterocyclic amines like this compound. Due to the weakly basic nature of the primary amine group in this compound, non-aqueous acid-base titration is the most suitable titrimetric approach to ensure a sharp and accurate endpoint. metrohm.comuomustansiriyah.edu.iq This method is extensively used for the analysis of organic weak bases and is a standard procedure in many pharmacopoeias. gfschemicals.comunacademy.com

The underlying principle of non-aqueous titration for a weak base involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a strong acid, also prepared in a non-aqueous medium. slideserve.com Water is a weak acid and a weak base, which can interfere with the titration of very weak bases by exerting a "levelling effect," making endpoints difficult to detect. metrohm.commt.com Non-aqueous solvents, on the other hand, can differentiate the strengths of weak bases and enhance their basicity, allowing for a distinct and measurable endpoint. digicollections.net

For the analysis of this compound, glacial acetic acid is an excellent solvent choice. metrohm.com When a strong acid like perchloric acid (HClO₄) is dissolved in glacial acetic acid, it forms the onium ion (CH₃COOH₂⁺). slideserve.commt.com This ion is a much stronger proton donor than the hydronium ion (H₃O⁺), effectively enhancing the basicity of the dissolved amine and enabling a sharp endpoint that would be indistinct in an aqueous solution. gfschemicals.commt.com

The reaction proceeds as follows:

Titrant Preparation: HClO₄ + CH₃COOH → CH₃COOH₂⁺ + ClO₄⁻

Titration Reaction: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH

The endpoint of the titration can be determined using two primary methods:

Potentiometric Determination: This is the preferred method for precision and accuracy. uomustansiriyah.edu.iqunacademy.com It involves monitoring the change in potential (in millivolts) of the solution as the titrant is added, using a suitable electrode system (e.g., a glass electrode and a reference electrode). metrohm.comresearchgate.net The endpoint is identified as the point of maximum inflection on the titration curve (a plot of potential versus titrant volume). zenodo.org

Indicator-Based Determination: A visual indicator that changes color in the non-aqueous medium can also be used. reagent.co.uk Crystal violet is a common choice, changing from violet (basic) through blue and green to yellowish-green (acidic). slideserve.com Other indicators like methyl red may also be employed. unacademy.com

The purity of the sample is calculated based on the volume of standardized titrant consumed to reach the equivalence point. A blank determination is typically performed to correct for any impurities in the solvent. digicollections.net

While specific titrimetric studies on this compound are not extensively published, the methodology is well-established for aromatic and heterocyclic amines in the pharmaceutical industry. gfschemicals.comunacademy.com Research on similar amines demonstrates the robustness and accuracy of non-aqueous potentiometric titration with perchloric acid in glacial acetic acid. metrohm.comresearchgate.net The amine value, a key quality parameter, is determined with high precision using this method. metrohm.com

The following interactive data table illustrates the typical results from a potentiometric titration for determining the purity of a batch of this compound.

Sample IDSample Weight (mg)Titrant (0.1 N HClO₄) Volume (mL)Calculated Purity (%)
Batch A-001201.59.9899.6
Batch A-002199.89.8799.4
Batch B-001203.110.0999.8
Batch B-002200.79.9199.2

Note: The data presented is representative of the expected results for the non-aqueous titration of a high-purity amine sample and is for illustrative purposes.

This method provides a reliable and cost-effective means for routine quality control and process monitoring during the synthesis of this compound, ensuring the final product meets the required purity specifications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established field, traditionally relying on methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov For the target amine, a common route would likely involve the reductive amination of its corresponding ketone, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. nih.govresearchgate.net However, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

Promising avenues for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to directly synthesize enantiomerically pure forms of the amine is a critical goal. This could involve chiral catalysts for the reductive amination or the development of novel chiral auxiliaries.

Biocatalysis: Employing enzymes, such as transaminases, could offer a highly selective and green alternative for the synthesis of the chiral amine from the precursor ketone.

Flow Chemistry: Utilizing continuous flow reactors could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities. enamine.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the pyrazole ring and introduce the aminoethyl side chain simultaneously would represent a significant advancement in synthetic efficiency. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrazole Amines
Synthetic PathwayDescriptionPotential AdvantagesKey Research Challenge
Conventional Reductive AminationTwo-step process involving synthesis of the ketone followed by amination.Well-established and reliable.Often produces a racemic mixture, requiring further resolution.
Asymmetric CatalysisUse of chiral metal catalysts or organocatalysts to induce stereoselectivity.Direct access to single enantiomers, high atom economy.Development of highly efficient and selective catalysts.
Biocatalysis (e.g., Transaminases)Enzyme-mediated conversion of the ketone to the amine.Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope, and process optimization.
Flow ChemistryPerforming the synthesis in a continuous flow reactor system. enamine.netImproved safety, scalability, and process control. enamine.netReactor design and optimization for specific reaction kinetics.

Investigation of Undiscovered Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in both the pharmaceutical and material sciences. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Research on related pyrazole derivatives, such as 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, has confirmed the existence of different monoclinic polymorphs. nih.govnih.gov

Given this precedent, it is highly probable that 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can also form multiple polymorphs. A systematic investigation into its crystallization behavior is warranted. This would involve:

Screening Crystallization Conditions: Attempting crystallization from a wide variety of solvents, at different temperatures, and using various techniques (e.g., slow evaporation, cooling crystallization, vapor diffusion).

Solid-State Characterization: Analyzing the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to identify and characterize distinct polymorphic forms.

Table 2: Characterization of Known Polymorphs for a Related Pyrazole Derivative nih.govnih.gov
CompoundPolymorphCrystal SystemSpace GroupMolecules per Asymmetric Unit
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanonePolymorph 1MonoclinicC2/c1
Polymorph 2MonoclinicP21/n2

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Advanced computational studies on this compound could offer profound insights into its electronic structure, reactivity, and potential interactions. Theoretical studies on the reactivity of related pyrazole systems with amines have successfully employed Density Functional Theory (DFT) to analyze reaction mechanisms. researchgate.netscholaris.ca

Future computational research could focus on:

Reaction Mechanism Modeling: Simulating potential reactions, such as N-acylation or coordination with metal ions, to elucidate transition states and activation energies. This can guide the design of new synthetic routes and catalysts. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Molecular Docking: If exploring biological applications, docking studies could predict the binding affinity and mode of interaction with specific protein targets.

Table 3: Applications of Computational Methods in Pyrazole Chemistry
Computational MethodApplicationInformation GainedReference
Density Functional Theory (DFT)Reactivity analysis of pyrazaboles with amines.Analysis of SN1 vs. SN2 mechanisms, transition states. researchgate.netscholaris.ca
DFT (PBE0-D3BJ/def2-TZVP)Optimization of pyrazole amide structures.Three-dimensional molecular modeling. nih.gov
Hirshfeld Surface AnalysisStudy of non-covalent interactions in pyrazole-based coordination compounds.Identification and quantification of intermolecular contacts. mdpi.comconicet.gov.ar

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound, containing both hydrogen bond donors (the -NH2 group) and acceptors (the pyrazole nitrogens), makes it an excellent building block (synthon) for supramolecular assemblies. researchgate.net

Research has shown that pyrazole-based ligands readily form layered assemblies and complex networks through a variety of interactions, including: mdpi.comresearchgate.net

Hydrogen Bonding (O-H···O, N-H···O, C-H···N) nih.govmdpi.com

π-π Stacking Interactions conicet.gov.arresearchgate.net

Anion-π and C-H···π Interactions conicet.gov.arresearchgate.net

Future work could explore the co-crystallization of the pyrazole amine with various molecules, such as dicarboxylic acids or other complementary hydrogen-bonding partners, to create novel crystalline materials with tailored architectures and properties. researchgate.net The resulting supramolecular structures could have applications in areas like gas storage, separation, or as frameworks for catalysis.

Table 4: Non-Covalent Interactions in Pyrazole-Based Supramolecular Systems
Type of InteractionDescriptionRole in AssemblyReference
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (N, O).Primary driving force for forming defined networks and chains. mdpi.comresearchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.Stabilizes layered structures and influences electronic properties. conicet.gov.arresearchgate.net
Anion-π / C-H···πElectrostatic interaction of an anion or C-H bond with a π-system.Contributes to the overall stability and packing of the crystal structure. conicet.gov.arresearchgate.net

Development of Functional Materials Incorporating the Pyrazole Amine Scaffold

The pyrazole core is a versatile component in a wide range of functional materials. mdpi.com The specific combination of a pyrazole ring and a primary amine in the target compound opens up possibilities for creating new materials with unique electronic, optical, or catalytic properties.

Potential areas for development include:

Coordination Polymers and MOFs: The amine and pyrazole nitrogen atoms can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. uab.cat These materials are highly porous and have applications in catalysis, gas separation, and sensing.

Organic Electronics: Pyrazole derivatives with extended conjugation are explored for use in organic light-emitting diodes (OLEDs) and as chemical sensors. mdpi.com The pyrazole amine could be functionalized to create new conjugated systems for such applications.

Photochromic Materials: The pyrazole scaffold has been incorporated into molecules that exhibit photochromism—a reversible change in color upon exposure to light. mdpi.com The amine group provides a convenient handle for integrating the molecule into such systems.

Nanocatalysts: Pyrazole derivatives can be combined with magnetic nanoparticles to create novel, recyclable organic/inorganic hybrid catalysts for various chemical transformations. frontiersin.org

Table 5: Potential Functional Materials Based on the Pyrazole Amine Scaffold
Material TypeRole of Pyrazole AminePotential ApplicationRelevant Research Area
Metal-Organic Frameworks (MOFs)Acts as a multitopic ligand to connect metal centers.Gas storage, catalysis, chemical separation. uab.cat
Organic SensorsForms part of a conjugated system that interacts with analytes.Detection of ions or small molecules. mdpi.com
Photochromic SystemsServes as a structural component in light-sensitive molecules.Optical memory, molecular switches. mdpi.com
Hybrid NanocatalystsOrganic component that provides active sites on a nanoparticle support.Efficient and recyclable catalysis. frontiersin.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by formylation and subsequent reduction. Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are generated through cyclization and oxidation steps. Hydrolysis and reductive amination are critical for introducing the ethanamine moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure?

  • Methodological Answer :

  • NMR/IR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and functional groups. IR spectroscopy verifies carbonyl and amine groups.
  • X-ray crystallography : Single-crystal diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, SHELXL’s TWIN command addresses twinning in crystal structures .

Q. How is regioselectivity ensured during pyrazole ring formation?

  • Methodological Answer : Regioselectivity is controlled by using directing groups (e.g., electron-withdrawing substituents) and optimizing reaction parameters. For example, phenylhydrazine reacts preferentially at the β-keto position of ethyl acetoacetate, guided by steric and electronic effects. Solvent polarity and temperature further influence isomer distribution .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Perform 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, COSY) to assign proton-proton correlations.
  • Compare experimental data with density functional theory (DFT)-computed spectra (e.g., using Gaussian or ORCA).
  • Investigate tautomeric equilibria or dynamic effects (e.g., rotational barriers) that may cause shifts .

Q. What strategies optimize reaction yields in multi-step syntheses involving pyrazole intermediates?

  • Methodological Answer :

  • Step-wise purification : Isolate intermediates (e.g., via column chromatography) to avoid carryover impurities.
  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during formylation .

Q. How to design bioactivity assays for evaluating antimicrobial or anticancer properties?

  • Methodological Answer :

  • In vitro models : Use bacterial strains (e.g., Staphylococcus aureus) for MIC (Minimum Inhibitory Concentration) determination via broth microdilution.
  • Cancer cell lines : Screen against panels (e.g., MCF-7, HeLa) using MTT assays. Validate selectivity via toxicity tests on non-cancerous cells (e.g., HEK-293).
  • Mechanistic studies : Employ tubulin polymerization assays or enzyme inhibition studies (e.g., carbonic anhydrase) to identify molecular targets .

Q. How to address crystallographic disorder or twinning during X-ray refinement?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART command to refine partial occupancies for disordered atoms.
  • Twinning correction : Apply TWIN commands with BASF parameters to deconvolute overlapping reflections. Validate with Rint_\text{int} and GooF metrics .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary across structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance membrane permeability, while bulky groups reduce bioavailability.
  • Steric hindrance : Compare molecular docking results (e.g., using AutoDock Vina) to assess target binding efficiency.
  • Solubility : Measure logP values to correlate hydrophobicity with activity trends .

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo.
  • Bioavailability : Use HPLC-MS to quantify plasma concentrations and adjust dosing regimens.
  • Toxicity profiling : Evaluate off-target effects via transcriptomics or proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.